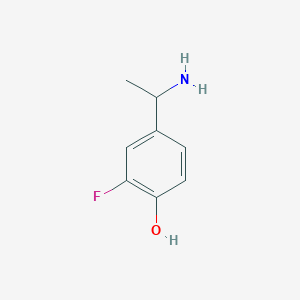

4-(1-Aminoethyl)-2-fluorophenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-(1-Aminoethyl)-2-fluorophenol involves various chemical reactions and methodologies. For instance, the synthesis of a novel fluorinated aromatic diamine monomer, which is a precursor to polyimides, was achieved by coupling a trifluoroacetophenone with 4-nitrophenyl phenyl ether, followed by reduction with reductive iron and hydrochloric acid . Similarly, another soluble fluoro-polyimide was synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, followed by cyclization to yield polyimide . Additionally, novel Schiff bases were synthesized using a multi-step reaction that included the Gewald synthesis technique and the Vilsmeier-Haack reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Another compound, 4{E-[(2-fluorophenyl)imino]methyl}-2-methoxyphenol, was characterized by FTIR, NMR, and X-ray crystallography, and its structure was found to be stabilized by intermolecular non-classical hydrogen bonds .

Chemical Reactions Analysis

The electrophilic amination of 4-fluorophenol with diazenes was studied, demonstrating the complete removal of the fluorine atom and the introduction of the chlorine atom in the process . This reaction showcases the reactivity of the fluorophenol moiety and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are influenced by their molecular structures. The fluorinated polyimides derived from the novel diamine exhibited good solubility in polar organic solvents, excellent thermal stability, and outstanding mechanical properties . The polyimides synthesized from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene also showed excellent thermal stability, low moisture absorption, and high hygrothermal stability . The crystal structure and DFT calculations of the synthesized compounds provide insights into their stability and reactivity, which are crucial for their potential applications .

Applications De Recherche Scientifique

-

Organic Synthesis

- Summary of the Application : “(S)-4-(1-Aminoethyl)phenol” is used as an intermediate in organic synthesis . An intermediate in organic synthesis is a compound that is formed in a middle step of a reaction to then be used in a subsequent step. It’s an important part of the process of creating complex organic molecules.

-

Pharmacological Research

- Summary of the Application : A compound related to “4-(1-Aminoethyl)-2-fluorophenol”, known as “Y-27632”, has been studied for its inhibitory effects on Rho-associated kinases . These kinases are involved in various cellular processes, so understanding how to inhibit them could have wide-ranging implications in biology and medicine.

- Methods of Application : In the study referenced, the inhibitory effects of Y-27632 were examined in vitro, meaning the experiments were conducted outside of a living organism, such as in a petri dish or test tube .

- Results or Outcomes : The study found that Y-27632 was able to inhibit the kinase activity of both ROCK-I and ROCK-II, two Rho-associated kinases . This suggests that “4-(1-Aminoethyl)-2-fluorophenol” and related compounds could potentially be used to modulate these kinases in a research or therapeutic context.

-

Chemical Synthesis

- Summary of the Application : “4-(1-Aminoethyl)pyridine” is a compound that is structurally similar to “4-(1-Aminoethyl)-2-fluorophenol”. It is used in chemical synthesis .

- Methods of Application : The specific methods of application can vary widely depending on the final compound that is being synthesized. The conditions under which the reaction takes place, such as temperature, pressure, and the presence of catalysts, can all affect the outcome of the synthesis .

- Results or Outcomes : The outcome of using “4-(1-Aminoethyl)pyridine” as an intermediate will depend on the specific synthesis it is being used in. The goal is typically to create a specific compound with high yield and purity .

-

Pharmaceutical Research

- Summary of the Application : A compound known as “Y-27632”, which is related to “4-(1-Aminoethyl)-2-fluorophenol”, has been studied for its inhibitory effects on Rho-associated protein kinases . These kinases are involved in various cellular processes, so understanding how to inhibit them could have wide-ranging implications in biology and medicine .

- Methods of Application : In the study referenced, the inhibitory effects of Y-27632 were examined in vitro, meaning the experiments were conducted outside of a living organism, such as in a petri dish or test tube .

- Results or Outcomes : The study found that Y-27632 was able to inhibit the kinase activity of both ROCK-I and ROCK-II, two Rho-associated kinases . This suggests that “4-(1-Aminoethyl)-2-fluorophenol” and related compounds could potentially be used to modulate these kinases in a research or therapeutic context .

-

Chemical Industry

- Summary of the Application : “4-(1-Aminoethyl)pyridine”, a compound structurally similar to “4-(1-Aminoethyl)-2-fluorophenol”, is used in the chemical industry .

- Methods of Application : The specific methods of application can vary widely depending on the final compound that is being synthesized. The conditions under which the reaction takes place, such as temperature, pressure, and the presence of catalysts, can all affect the outcome of the synthesis .

- Results or Outcomes : The outcome of using “4-(1-Aminoethyl)pyridine” as an intermediate will depend on the specific synthesis it is being used in. The goal is typically to create a specific compound with high yield and purity .

-

Biomedical Research

- Summary of the Application : A compound known as “Y-27632”, which is related to “4-(1-Aminoethyl)-2-fluorophenol”, has been studied for its inhibitory effects on Rho-associated protein kinases . These kinases are involved in various cellular processes, so understanding how to inhibit them could have wide-ranging implications in biology and medicine .

- Methods of Application : In the study referenced, the inhibitory effects of Y-27632 were examined in vitro, meaning the experiments were conducted outside of a living organism, such as in a petri dish or test tube .

- Results or Outcomes : The study found that Y-27632 was able to inhibit the kinase activity of both ROCK-I and ROCK-II, two Rho-associated kinases . This suggests that “4-(1-Aminoethyl)-2-fluorophenol” and related compounds could potentially be used to modulate these kinases in a research or therapeutic context .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4-(1-aminoethyl)-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWURQMSCABRCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Aminoethyl)-2-fluorophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzamide](/img/structure/B1326973.png)

![Butyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate](/img/structure/B1326975.png)

![[2-(Methylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid](/img/structure/B1327006.png)

![{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}amine](/img/structure/B1327011.png)

![4-{[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-methoxy}benzaldehyde](/img/structure/B1327012.png)